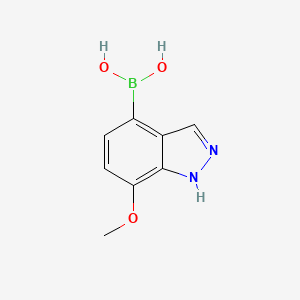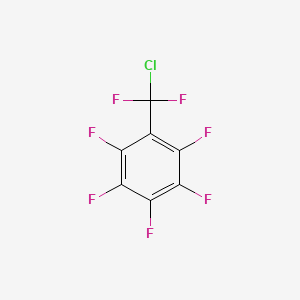
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, commonly known as PentaFluorobenzene (PFB), is a highly fluorinated aromatic compound that is used in a variety of scientific research applications. PFB is a versatile compound due to its unique properties, such as its high thermal stability and low reactivity to other chemicals. PFB is also a very useful compound for studying the effects of fluorination on the behavior of molecules.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is used in a variety of scientific research applications, such as in the study of organic and organometallic compounds, in the study of the effects of fluorination on the behavior of molecules, and in the synthesis of polymers. It is also used in the synthesis of pharmaceuticals and other substances, and in the study of the effects of fluorinated compounds on the environment.
Wirkmechanismus
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is a highly fluorinated aromatic compound, which means that it has a high affinity for fluorine atoms. This allows it to interact with other molecules and form strong bonds. The fluorine atoms in 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene are also highly reactive, which allows it to be used in a variety of chemical reactions.
Biochemical and Physiological Effects
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce the effects of oxidative stress. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has several advantages for use in laboratory experiments. It is highly stable and has a low reactivity to other chemicals, making it ideal for use in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. The main limitation of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is that it is highly fluorinated, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has a wide range of potential applications in scientific research. Future research could focus on developing new synthesis methods for 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, exploring new applications for 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, and studying the effects of fluorinated compounds on the environment. Additionally, further research into the biochemical and physiological effects of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene could lead to the development of new pharmaceuticals and other substances. Finally, research into the effects of fluorinated compounds on the behavior of molecules could lead to new insights into the structure and function of molecules.
Synthesemethoden
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene can be synthesized by a variety of methods, including the Friedel-Crafts acylation of chlorodifluoromethane with pentafluorobenzoyl chloride, the direct fluorination of toluene, and the reaction of pentafluorophenol with chlorodifluoromethane. The Friedel-Crafts acylation method is the most commonly used method, as it is the most efficient and cost-effective.
Eigenschaften
IUPAC Name |
1-[chloro(difluoro)methyl]-2,3,4,5,6-pentafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7/c8-7(14,15)1-2(9)4(11)6(13)5(12)3(1)10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODMQQSMPMVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

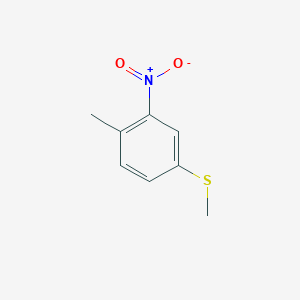
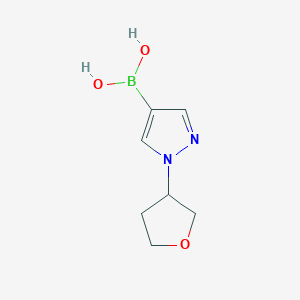


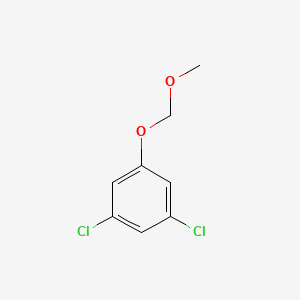


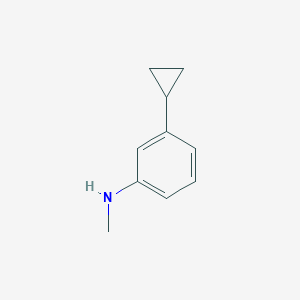
![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
